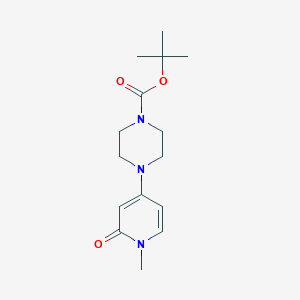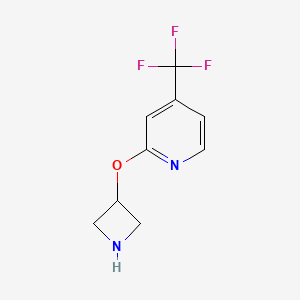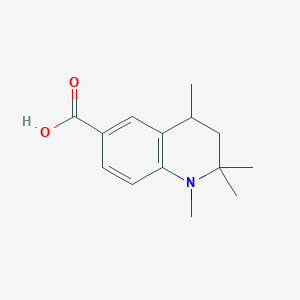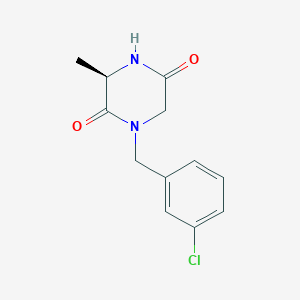
(tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid
Vue d'ensemble
Description
(tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid, more commonly referred to as Boc-CPM-AA, is a powerful organic compound that has been used in a variety of scientific research applications. Boc-CPM-AA is a synthetic derivative of acetic acid, a naturally occurring acid found in many fruits and vegetables. Boc-CPM-AA is a versatile compound that can be used in a variety of chemical reactions, including peptide synthesis. It is also used in the synthesis of other organic compounds, such as amino acids and peptides.
Applications De Recherche Scientifique
Quantitative Analysis of tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is essential for the protection of amino acids and peptides during synthesis. A method developed for the quantitative cleavage of the Boc group from N-blocked amino acids and peptides involves the use of perchloric acid in acetic acid. This process allows for the accurate determination of the tert-butoxycarbonyl derivative, demonstrating its significance in synthetic chemistry (Ehrlich-Rogozinski, 1974).
Polymer Science and Chiral Materials
The tert-butoxycarbonyl group facilitates the synthesis of amino acid-derived acetylene monomers, which can be polymerized to create polymers with unique properties. For instance, novel amino acid-derived acetylene monomers, synthesized by the condensation of N-(tert-butoxycarbonyl)-l-alanine with various agents, demonstrate the ability to form polymers with significant molecular weights and chiral properties. These polymers exhibit large specific rotations and CD signals, suggesting helical conformations, which are critical for developing new materials with specific optical activities (Gao, Sanda, & Masuda, 2003).
Peptide Synthesis and Protection Strategies
In peptide synthesis, the protection of amino groups is a fundamental step. An improved method for the N-tert-butoxycarbonyl protection of sterically hindered amino acids showcases the importance of this group in facilitating the synthesis of complex amino acids and peptides. This method employs tetramethylammonium hydroxide to solubilize zwitterionic amino acids in acetonitrile, highlighting the tert-butoxycarbonyl group's versatility in synthetic applications (Khalil, Subasinghe, & Johnson, 1996).
Eco-friendly and Efficient Protection Methods
The development of eco-friendly protocols for the protection of amino groups underscores the ongoing innovations in using the tert-butoxycarbonyl group. A catalyst-free, on-water method for the protection of amines and amino acids demonstrates the chemical industry's shift towards more sustainable and efficient processes. This method, which uses microwave-assistance, is chemoselective and produces minimal waste, reflecting the tert-butoxycarbonyl group's adaptability to green chemistry principles (Nardi et al., 2015).
Propriétés
IUPAC Name |
2-[cyclopentylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-11(15)16)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNBVGMFOCNHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine](/img/structure/B1467640.png)

![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)





![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)



![3-[(tert-Butylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1467660.png)
![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)